Cas no 1936197-00-0 (Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate)

Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic amine derivative featuring a rigid, strained scaffold, which makes it a valuable intermediate in pharmaceutical and organic synthesis. The tert-butyl ester group enhances stability and facilitates further functionalization, while the 2-azabicyclo[2.1.1]hexane core offers unique steric and electronic properties for structure-activity studies. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its constrained geometry and potential for stereoselective transformations. Its synthetic versatility and structural distinctiveness make it a preferred choice for medicinal chemistry applications.
Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate structure
1936197-00-0 structure
Product Name:Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate
CAS No:1936197-00-0
MF:C10H17NO2
MW:183.24748301506
CID:6252610
PubChem ID:130912664
Update Time:2025-05-20

Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1936197-00-0
    • Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate
    • EN300-6508001
    • Inchi: 1S/C10H17NO2/c1-10(2,3)13-9(12)8-6-4-7(8)11-5-6/h6-8,11H,4-5H2,1-3H3
    • InChI Key: ZCOFAJSJNQLNPC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1C2CC1CN2)=O

Computed Properties

  • Exact Mass: 183.125928785g/mol
  • Monoisotopic Mass: 183.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 38.3Ų

Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate Pricemore >>

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Additional information on Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate

Comprehensive Overview of Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate (CAS No. 1936197-00-0)

Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate (CAS No. 1936197-00-0) is a specialized bicyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This molecule features a unique 2-azabicyclo[2.1.1]hexane scaffold, which is increasingly studied for its potential in drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders. The tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.

Recent trends in the pharmaceutical industry highlight the growing demand for bicyclic compounds like Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate. Researchers are particularly interested in its role as a building block for small molecule drugs, especially those addressing neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's rigid structure and nitrogen-containing heterocycle contribute to its ability to interact with biological targets, a feature highly sought after in medicinal chemistry.

From a synthetic perspective, Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate is often synthesized via ring-closing metathesis or cycloaddition reactions, methods that align with modern green chemistry principles. Its CAS No. 1936197-00-0 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and fragment-based drug design. The compound's logP and hydrogen bonding capacity are also critical parameters for researchers optimizing drug-like properties.

In the context of AI-driven drug discovery, Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate has emerged as a candidate for virtual screening due to its structural novelty. Computational chemists leverage its 3D conformation to predict binding affinities against proteins implicated in inflammatory pathways and ion channel modulation. This aligns with the broader industry shift toward rational drug design, where scaffold diversity is paramount.

Another area of interest is the compound's potential in peptide mimetics. The 2-azabicyclo[2.1.1]hexane core can mimic peptide turn structures, making it useful for developing bioactive peptidomimetics with improved metabolic stability. This application is particularly relevant in oncology research, where targeted therapies often require compounds with enhanced protease resistance.

Environmental and regulatory considerations also play a role in the compound's adoption. Unlike many traditional intermediates, Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate is designed to minimize toxic byproducts during synthesis, aligning with sustainable chemistry initiatives. Its tert-butyl protecting group can be cleaved under mild conditions, reducing the need for harsh reagents.

In summary, Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate (CAS No. 1936197-00-0) represents a versatile and innovative tool for modern drug discovery. Its applications span CNS therapeutics, peptide mimetics, and computational chemistry, making it a focal point for researchers aiming to address unmet medical needs through structure-based design.

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